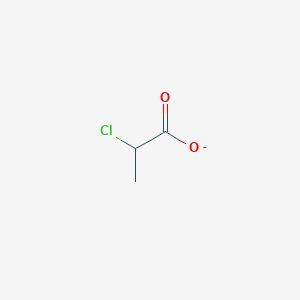

Methylchloroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylchloroacetate is a useful research compound. Its molecular formula is C3H4ClO2- and its molecular weight is 107.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Methyl chloroacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : MCA is used in the preparation of several APIs due to its ability to introduce chloroacetyl groups into organic molecules. This property is crucial for developing drugs that target specific biological pathways.

- Extraction Solvent : Research has demonstrated that methyl chloroacetate can be effectively used as an extraction solvent in liquid-liquid extraction processes, particularly in coupling with micellar electrokinetic chromatography for enhancing concentration and separation of compounds .

Agricultural Applications

In agriculture, methyl chloroacetate is utilized primarily as an intermediate in the production of herbicides and pesticides. Its applications include:

- Synthesis of Herbicides : Methyl chloroacetate is involved in the synthesis of various herbicides, which are essential for effective weed management in crop production.

- Pesticide Production : The compound acts as a precursor for developing pesticides that protect crops from pests, contributing to increased agricultural productivity.

Industrial Applications

Methyl chloroacetate finds extensive use in industrial applications, including:

- Solvent Use : Due to its solvent properties, MCA is employed in various chemical processes and formulations, including paints, coatings, and adhesives.

- Plastic and Polymer Production : It serves as a building block in the synthesis of polymers and plastics, enhancing material properties such as flexibility and durability.

Environmental Considerations

While methyl chloroacetate has numerous applications, it is also recognized for its potential environmental impact. The compound is classified as a hazardous substance due to its corrosive nature and potential health risks upon exposure . Proper handling and safety measures are essential to mitigate these risks.

Case Study 1: Synthesis Efficiency Improvement

A recent study focused on optimizing the synthesis of methyl chloroacetate using a fixed-bed reactor system. The findings indicated that this method significantly improved yield (up to 95%) while reducing energy consumption compared to traditional methods .

| Parameter | Traditional Method | Fixed-Bed Reactor Method |

|---|---|---|

| Yield (%) | 60 | 95 |

| Reaction Time (hours) | 4 | 2 |

| Energy Consumption (kWh) | 10 | 5 |

Case Study 2: Extraction Efficiency

In another study, methyl chloroacetate was utilized as an extraction solvent for alkylphenones. The results showed enhanced extraction efficiency when coupled with micellar electrokinetic chromatography .

| Compound | Extraction Efficiency (%) |

|---|---|

| C(8) Alkylphenone | 85 |

| C(10) Alkylphenone | 90 |

| C(12) Alkylphenone | 88 |

化学反応の分析

Atmospheric Degradation Reactions

Methyl chloroacetate undergoes degradation via reactions with atmospheric oxidants like chlorine (Cl) atoms and hydroxyl (OH) radicals, producing chlorinated byproducts and contributing to environmental impacts.

Reaction with Cl Atoms

-

Primary Pathway : H-atom abstraction from the –CH₃ or –CHCl₂ groups initiates degradation .

-

Products :

Product Yield (%) Dichloroacetic acid 24 ± 2 Phosgene (COCl₂) 19 ± 3 Methyl trichloroacetate 44 ± 2 Carbon monoxide (CO) 16 ± 1 -

Rate Coefficient : kCl=(3.31±0.88)×10−13cm3molecule−1s−1 at 298 K .

-

Steric Effects : The presence of two chlorine substituents reduces reactivity by a factor of three compared to methyl chloroacetate .

Reaction with OH Radicals

-

Dominant Pathway : α-carbon H-atom abstraction forms the alkyl radical - CCl₂C(O)OCH₃, with an energy barrier of 7.3 kcal/mol .

-

Rate Coefficient : kOH=2.07×10−13cm3molecule−1s−1 at 298 K .

-

Atmospheric Lifetime : ~28 days under typical OH concentrations .

Environmental Implications

-

Acidification Potential : 0.45 (contributing to rainfall acidification) .

-

Global Warming Potential : 8.2 (20-year horizon), 2.2 (100-year), and 0.6 (500-year) .

Pyrolysis and Thermal Decomposition

High-temperature pyrolysis (473–1048 K) under dilute conditions reveals fragmentation into chlorinated hydrocarbons and gases :

| Major Products | Minor Products |

|---|---|

| CO, CO₂, HCl | Chloromethane, Dichloromethane |

| Methane, Ethylene | Vinyl chloride, Dichloroethane |

-

Conversion Efficiency : 99.8% at 1048 K and 2 s residence time .

-

Mechanism : C–Cl bond cleavage dominates, followed by radical recombination or oxidation .

Optimized Conditions

-

Catalyst : Cation exchange resin (3 wt %) outperforms sulfuric acid, reducing corrosion .

-

Conversion : 70.11% at 70°C, 1.4:1 methanol/acid ratio, and 2 h reaction time .

-

Kinetics :

Reactivity and Hazards

特性

CAS番号 |

57572-24-4 |

|---|---|

分子式 |

C3H4ClO2- |

分子量 |

107.51 g/mol |

IUPAC名 |

2-chloropropanoate |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |

InChIキー |

GAWAYYRQGQZKCR-UHFFFAOYSA-M |

正規SMILES |

CC(C(=O)[O-])Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。